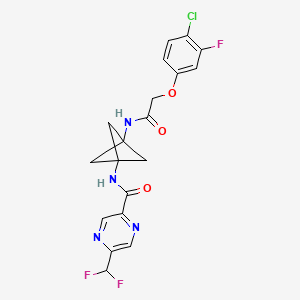
2BAct
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2BActは、真核生物開始因子2B(eIF2B)の非常に選択的な経口活性化剤です。これは、慢性的な統合ストレス応答(ISR)によって引き起こされる神経学的欠損を予防する上で大きな可能性を示しています。 この化合物は、特に中枢神経系への浸透性、および他のeIF2B活性化剤と比較して、改善された溶解性と薬物動態に注目されています .
科学的研究の応用
2BAct has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of eIF2B activation and its role in protein synthesis.
Biology: Employed in research on cellular stress responses and the regulation of protein synthesis.
Medicine: Investigated as a potential therapeutic agent for neurological diseases such as Vanishing White Matter (VWM) disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting eIF2B and related pathways
作用機序
2BActは、GTPアーゼeIF2のグアニンヌクレオチド交換因子であるeIF2Bを活性化することによって効果を発揮します。この活性化はeIF2Bの活性を高め、今度はタンパク質合成の開始を促進します。 この化合物は、生体内における変異したeIF2B複合体の残りの活性を刺激し、それによって不適応なストレス応答を抑制し、影響を受けた細胞の転写物とプロテオームを正常化します .
類似の化合物との比較
This compoundは、ISRIB(統合ストレス応答阻害剤)などの他のeIF2B活性化剤と比較されます。両方の化合物がeIF2Bを活性化しますが、this compoundは改善された溶解性と薬物動態を示し、長期治療研究に適しています。 さらに、this compoundはISRIBよりも中枢神経系に効果的に浸透することができます .
類似の化合物
- ISRIB(統合ストレス応答阻害剤)
- グアナベンツ
- セフィン1
準備方法
2BActは、ビシクロ[1.1.1]ペンチルコアの形成を含む一連の化学反応によって合成されます。合成経路は通常、所望の化学構造を達成するために、さまざまな試薬と触媒を使用します。 次に、化合物は、通常99%を超える高い純度に精製されます . 工業生産方法は、合成経路のスケールアップと反応条件の最適化を含み、一貫した品質と収量を確保します .
化学反応の分析
2BActは、次のようないくつかのタイプの化学反応を受けます。
酸化: この反応は、化合物の酸素の付加または水素の除去を含みます。
還元: この反応は、化合物の水素の付加または酸素の除去を含みます。
置換: この反応は、化合物の1つの原子または原子のグループを別の原子または原子のグループに置き換えることを含みます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用を持っています。
化学: eIF2B活性化のメカニズムとそのタンパク質合成における役割を研究するためのツールとして使用されます。
生物学: 細胞ストレス応答とタンパク質合成の調節に関する研究に使用されます。
医学: 消失性白質症(VWM)病などの神経疾患の潜在的な治療薬として調査されています。
類似化合物との比較
2BAct is compared with other eIF2B activators such as ISRIB (Integrated Stress Response Inhibitor). While both compounds activate eIF2B, this compound has shown improved solubility and pharmacokinetics, making it more suitable for long-term treatment studies. Additionally, this compound is able to penetrate the central nervous system more effectively than ISRIB .
Similar Compounds
- ISRIB (Integrated Stress Response Inhibitor)
- Guanabenz
- Sephin1
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and efficacy in various models .
特性
IUPAC Name |
N-[3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-1-bicyclo[1.1.1]pentanyl]-5-(difluoromethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4O3/c20-11-2-1-10(3-12(11)21)30-6-15(28)26-18-7-19(8-18,9-18)27-17(29)14-5-24-13(4-25-14)16(22)23/h1-5,16H,6-9H2,(H,26,28)(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQJXXCYOYRNMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)C3=NC=C(N=C3)C(F)F)NC(=O)COC4=CC(=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of 2BAct? How does it interact with its target and what are the downstream effects?
A1: this compound directly targets eIF2B, a key regulatory protein within the Integrated Stress Response (ISR) pathway. The ISR is activated in response to various cellular stresses and leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event inhibits eIF2B, a guanine nucleotide exchange factor (GEF) for eIF2, ultimately attenuating protein synthesis.
Q2: What are the implications of this compound's mechanism of action for treating neurological diseases like Vanishing White Matter Disease (VWMD)?
A2: VWMD is characterized by mutations in the genes encoding eIF2B subunits, leading to reduced eIF2B activity and a chronic ISR state in the central nervous system []. This chronic ISR contributes to the progressive loss of myelin and the development of motor deficits observed in VWMD patients.
Q3: Beyond VWMD, what other neurological conditions might benefit from this compound's ability to modulate the ISR?
A3: Research suggests that dysregulated or chronic ISR activation contributes to the pathogenesis of several neurological disorders beyond VWMD. These include amyotrophic lateral sclerosis (ALS) and potentially even brain ribosomopathies caused by mutations in ribosomal proteins or associated factors like snoRNAs [].
Q4: How does this compound impact the expression of ISR-related genes and proteins?
A4: Studies show that this compound effectively normalizes the transcriptome and proteome in VWMD mouse models, reversing the changes induced by chronic ISR activation []. This normalization indicates that this compound not only restores translational activity but also effectively counters the broader cellular changes driven by the ISR.
Q5: Has this compound shown efficacy in any in vivo models of neurological disease?
A5: Yes, this compound demonstrated significant efficacy in preclinical studies using a mouse model of VWMD []. Chronic treatment with this compound prevented the development of motor deficits, myelin loss, and other pathological hallmarks of the disease. Notably, these improvements were observed alongside the normalization of ISR-related gene expression patterns in the brain.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
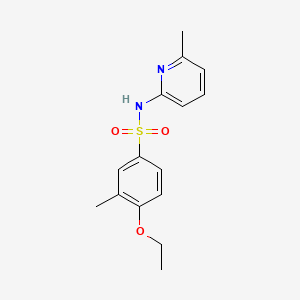
![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B604868.png)
amine](/img/structure/B604871.png)
amine](/img/structure/B604872.png)
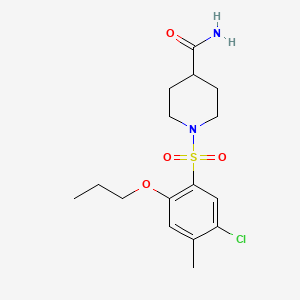
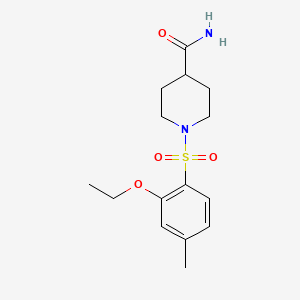
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)
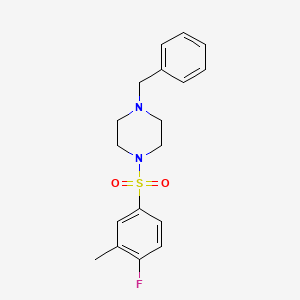
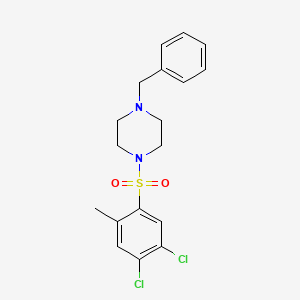
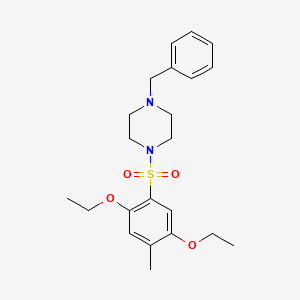
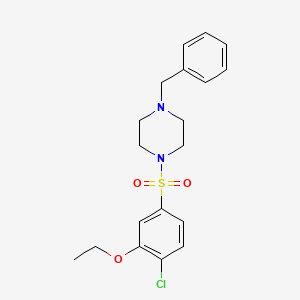
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(2-ethyl-2H-tetraazol-5-yl)amine](/img/structure/B604886.png)
![N-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604887.png)
